Cirsiliol

Description

This compound has been reported in Achillea setacea, Salvia officinalis, and other organisms with data available.

potent inhibitor of arachidonate lipooxygenase

Structure

3D Structure

Properties

IUPAC Name |

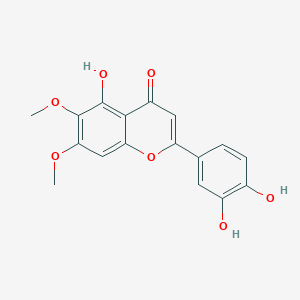

2-(3,4-dihydroxyphenyl)-5-hydroxy-6,7-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7/c1-22-14-7-13-15(16(21)17(14)23-2)11(20)6-12(24-13)8-3-4-9(18)10(19)5-8/h3-7,18-19,21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMEYGBIXGJLUIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60187907 | |

| Record name | Cirsiliol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34334-69-5 | |

| Record name | Cirsiliol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34334-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cirsiliol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034334695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cirsiliol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34334-69-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIRSILIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W4Y5JK3XE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cirsiliol: A Technical Guide to Natural Sources, Isolation from Salvia Species, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cirsiliol (3′,4′,5-trihydroxy-6,7-dimethoxyflavone) is a naturally occurring flavone, a class of polyphenolic secondary metabolites found in various plants.[1] It has garnered significant interest within the scientific community for its wide range of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and sedative-hypnotic properties.[2][3][4] This technical guide provides an in-depth overview of the natural sources of this compound, with a specific focus on its isolation from the Salvia genus. It further details the experimental protocols for its purification, methods for quantification, and a summary of its known biological activities and associated signaling pathways.

Natural Sources of this compound

This compound is distributed across several plant families, most notably the Lamiaceae family. The genus Salvia, the largest within this family, is a particularly rich source.[5] Other plants reported to contain this compound include species from the genera Artemisia, Centaurea, and Leonotis.[2][6]

| Family | Genus | Species | Reference(s) |

| Lamiaceae | Salvia | S. x jamensis | [5][7][8][9] |

| S. officinalis | [1][5] | ||

| S. guaranitica | [6][10] | ||

| S. limbata | [10] | ||

| S. abrotanoides | [11] | ||

| Leonotis | L. nepetifolia | [4][6] | |

| Hyptis | H. pectinata | [2] | |

| Dracocephalum | D. tanguticum | [2] | |

| Teucrium | T. polium | [10] | |

| Asteraceae | Artemisia | A. campestris, A. scoparia | [2] |

| Centaurea | C. jacea, C. phyllocephala | [2] | |

| Achillea | A. fragrantissima | [5] | |

| Eupatorium | E. lindleyanum | [2] | |

| Iridaceae | Iris | I. germanica | [2] |

Isolation and Purification from Salvia Species

The isolation of this compound from Salvia species typically involves solvent extraction followed by multi-step chromatographic purification. The following protocol is a synthesized methodology based on established procedures for Salvia x jamensis and other related species.[5][11]

Experimental Protocol

1. Plant Material and Extraction:

-

Collection: Collect fresh aerial parts (leaves and stems) of the target Salvia species. For exudate-rich species like S. x jamensis, the surface exudate can be collected by briefly rinsing the leaves in a suitable solvent.

-

Drying and Grinding: Air-dry the plant material in the shade at room temperature. Once fully dried, grind the material into a fine powder to increase the surface area for extraction.

-

Solvent Extraction:

-

Maceration: Soak the powdered plant material in methanol or ethanol at room temperature for 24-72 hours. The process can be repeated multiple times to ensure exhaustive extraction.

-

Exudate Rinsing: For S. x jamensis, briefly rinse the aerial parts with chloroform or a chloroform/methanol mixture to dissolve the surface exudate containing this compound.[5]

-

-

Concentration: Combine the filtrates from the extraction steps and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Chromatographic Separation and Purification:

-

Initial Fractionation (Sephadex LH-20):

-

Dissolve the crude extract in a minimal amount of a suitable solvent mixture (e.g., CHCl₃/MeOH, 7:3).

-

Load the dissolved extract onto a Sephadex LH-20 column.[5]

-

Elute the column with the same solvent system, collecting fractions of a defined volume.

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. Pool the this compound-rich fractions.

-

-

Fine Purification (RP-HPLC):

-

Further purify the pooled, this compound-rich fraction using semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

-

Typical conditions may involve a C18 column with a gradient elution system of methanol and water.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction to yield pure this compound.

-

3. Structural Elucidation:

-

Confirm the identity and purity of the isolated compound using standard analytical techniques such as:

Quantitative Data

Quantitative data on this compound content can vary significantly based on the plant species, growing conditions, and extraction methodology. While comprehensive comparative data is sparse, specific studies provide valuable benchmarks.

| Species | Plant Part / Starting Material | Yield | Reference |

| Salvia x jamensis | Leaf Surface Exudate | 20 mg from 18 g of exudate | [5] |

The quantification of this compound in plant extracts is typically performed using analytical HPLC coupled with a UV-Vis or mass spectrometry detector, which allows for accurate and reproducible measurements.[12]

Biological Activity and Key Signaling Pathways

This compound exerts its biological effects by modulating several key intracellular signaling pathways involved in inflammation, cell proliferation, apoptosis, and metastasis.

Inhibition of NF-κB and MAPK Pathways

In the context of inflammatory conditions like Inflammatory Bowel Disease (IBD), this compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][13] It inhibits the phosphorylation of key proteins such as p65, IκBα, p38, ERK, and JNK. This leads to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, thereby alleviating inflammation.[3][13]

Suppression of PI3K/Akt Signaling

This compound has demonstrated anticancer activity by targeting the Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (Akt) pathway. In melanoma cells, this compound suppresses this pathway, which in turn upregulates E-cadherin and downregulates N-cadherin, Snail, and Twist, key markers of the epithelial-mesenchymal transition (EMT), thereby inhibiting metastasis.[2] In osteosarcoma, this compound acts as an inhibitor of the PI3K/Akt pathway by reducing the phosphorylation of Akt.[14]

Modulation of the AKT/FOXO1 Axis

A downstream consequence of Akt inhibition by this compound is the activation of the Forkhead Box O1 (FOXO1) transcription factor.[14] When Akt is active, it phosphorylates FOXO1, leading to its degradation. This compound's inhibition of Akt prevents this phosphorylation, allowing FOXO1 to remain active. Active FOXO1 can then translocate to the nucleus and upregulate genes associated with autophagy and apoptosis, contributing to the death of cancer cells.[14]

Inhibition of ATP Synthase

This compound has been identified as an inhibitor of the F1Fo-ATP synthase enzyme.[5][8] By binding to the F1 moiety of this molecular motor, this compound can dose-dependently inhibit ATP production.[5][15] This action not only affects cellular energy metabolism but also reduces the production of reactive oxygen species (ROS) associated with oxidative phosphorylation, highlighting a potent antioxidant mechanism.[5][7] This has potential therapeutic implications in conditions characterized by high oxidative stress.[5]

References

- 1. This compound | C17H14O7 | CID 160237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound alleviates experimental inflammatory bowel disease via restoration of intestinal barrier integrity and inhibition of NF-κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound and Quercetin Inhibit ATP Synthesis and Decrease the Energy Balance in Methicillin-Resistant Staphylococcus aureus (MRSA) and Methicillin-Resistant Staphylococcus epidermidis (MRSE) Strains Isolated from Patients [mdpi.com]

- 5. The Flavone this compound from Salvia x jamensis Binds the F1 Moiety of ATP Synthase, Modulating Free Radical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Research Portal [bia.unibz.it]

- 8. researchgate.net [researchgate.net]

- 9. The Flavone this compound from Salvia x jamensis Binds the F1 Moiety of ATP Synthase, Modulating Free Radical Production [unige.iris.cineca.it]

- 10. This compound, 34334-69-5 [thegoodscentscompany.com]

- 11. Bioassay-guided isolation in Salvia abrotanoides Karel. stem based on its anti-fungal and anti-trichomonas activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Method development for eugenol concentration in Ocimum species [wisdomlib.org]

- 13. This compound alleviates experimental inflammatory bowel disease via restoration of intestinal barrier integrity and inhibition of NF-κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound induces autophagy and mitochondrial apoptosis through the AKT/FOXO1 axis and influences methotrexate resistance in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Flavone this compound from Salvia x jamensis Binds the F1 Moiety of ATP Synthase, Modulating Free Radical Production - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of 6,7-dimethoxy-5,3',4'-trihydroxyflavone (Cirsiliol): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-dimethoxy-5,3',4'-trihydroxyflavone, also known as cirsiliol, is a naturally occurring flavone that has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production in microbial or plant-based systems, as well as for the synthesis of novel derivatives with improved therapeutic properties. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the key enzymatic steps, and presenting relevant quantitative data and experimental protocols.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed from the general phenylpropanoid pathway, culminating in the formation of the flavone backbone, which is subsequently modified by hydroxylation and O-methylation. The most probable immediate precursor to this compound is the widely distributed flavone, luteolin (5,7,3',4'-tetrahydroxyflavone). The proposed pathway involves the following key steps:

-

General Phenylpropanoid and Flavonoid Biosynthesis: The pathway initiates with the amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA through the action of phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL). Chalcone synthase (CHS) then catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) subsequently isomerizes naringenin chalcone to the flavanone naringenin.

-

Formation of Luteolin: Naringenin is hydroxylated at the 3' position by flavonoid 3'-hydroxylase (F3'H) to produce eriodictyol. Flavone synthase (FNS) then introduces a double bond into the C-ring of eriodictyol to yield luteolin.

-

Hydroxylation at the 6-position: The next crucial step is the hydroxylation of luteolin at the C-6 position to form 6-hydroxyluteolin (5,6,7,3',4'-pentahydroxyflavone). This reaction is likely catalyzed by a flavone 6-hydroxylase (F6H), a type of cytochrome P450 monooxygenase.

-

Sequential O-Methylation: The final steps involve the sequential methylation of the hydroxyl groups at the 6 and 7-positions of 6-hydroxyluteolin. This is carried out by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). The precise order of these methylation events is not definitively established and may depend on the specific enzymes present in the producing organism. However, evidence from related pathways suggests that 7-O-methylation may precede 6-hydroxylation.

Key Enzymes and Quantitative Data

While specific enzymes for the complete this compound pathway have not been fully elucidated in a single organism, homologous enzymes with relevant activities have been characterized. The following tables summarize available quantitative data for these enzyme classes.

| Enzyme Class | Enzyme Name/Source | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| Flavone 6-hydroxylase (F6H) | CYP1B1 (Human) | Luteolin | 10.3 ± 2.1 | N/A | N/A | [1] |

| CYP82D33 (Sweet Basil) | Genkwanin (7-O-methylapigenin) | 4.7 ± 0.9 | 0.23 ± 0.01 | 48,936 | [2] | |

| O-Methyltransferase (OMT) | CrOMT2 (Citrus reticulata) | Luteolin | 7.6 | 20.58 | 2707.9 | [3] |

| CdFOMT5 (Citrus depressa) | 3-hydroxyflavone | N/A | N/A | N/A | [4] | |

| 5-hydroxyflavone | N/A | N/A | N/A | [4] | ||

| 6-hydroxyflavone | N/A | N/A | N/A | [4] | ||

| 7-hydroxyflavone | N/A | N/A | N/A | [4] |

N/A: Data not available

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Heterologous Expression and Purification of a Plant Flavone 6-Hydroxylase (Cytochrome P450)

This protocol is adapted for the expression of a plant P450 enzyme, such as a putative F6H, in Escherichia coli.

a. Gene Cloning and Vector Construction:

- The full-length open reading frame of the candidate F6H gene is amplified by PCR from a cDNA library of the source organism.

- The PCR product is cloned into a suitable bacterial expression vector, such as pET-28a(+), which allows for the expression of an N-terminal His-tagged fusion protein.

- The construct is verified by DNA sequencing.

b. Heterologous Expression in E. coli:

- The expression vector is transformed into a suitable E. coli strain, such as BL21(DE3).

- A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin for pET-28a(+)).

- The starter culture is grown overnight at 37°C with shaking.

- A larger volume of LB medium is inoculated with the overnight culture and grown at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

- Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

- The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-24 hours to promote proper protein folding.

c. Protein Purification:

- Cells are harvested by centrifugation at 4,000 x g for 20 minutes at 4°C.

- The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

- Cells are lysed by sonication on ice.

- The lysate is centrifuged at 12,000 x g for 30 minutes at 4°C to pellet cell debris.

- The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole).

- The column is washed with several volumes of wash buffer to remove non-specifically bound proteins.

- The His-tagged protein is eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

- The purity of the eluted protein is assessed by SDS-PAGE.

- The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and stored at -80°C.

In Vitro Assay for Flavone 6-Hydroxylase Activity

This assay is designed to determine the activity of the purified F6H enzyme.

a. Reaction Mixture:

- A typical reaction mixture (100 µL) contains:

- 50 mM Tris-HCl buffer (pH 7.5)

- 1.5 mM NADPH

- 100 µM Luteolin (or other flavonoid substrate) dissolved in DMSO

- 1-5 µg of purified F6H enzyme

- A cytochrome P450 reductase (CPR) partner protein may be required for activity.

b. Reaction Conditions:

- The reaction is initiated by the addition of the enzyme.

- The mixture is incubated at 30°C for 30-60 minutes.

- The reaction is stopped by the addition of an equal volume of ice-cold methanol or by acidification.

c. Product Analysis:

- The reaction mixture is centrifuged to pellet any precipitated protein.

- The supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column.

- A gradient of water and acetonitrile, both containing 0.1% formic acid, is typically used for separation.

- Products are detected by a UV-Vis photodiode array (PDA) detector at a wavelength of ~350 nm.

- The product, 6-hydroxyluteolin, can be identified by comparison of its retention time and UV spectrum with an authentic standard or by mass spectrometry (LC-MS) analysis.

Heterologous Expression and Purification of a Plant Flavonoid O-Methyltransferase (OMT)

This protocol describes the expression and purification of a putative this compound-biosynthetic OMT in E. coli.

a. Gene Cloning and Vector Construction:

- The procedure is similar to that described for the F6H, using a suitable expression vector such as pGEX for GST-tagged proteins or pET for His-tagged proteins.

b. Heterologous Expression in E. coli:

- The expression and induction procedures are similar to those for the F6H.

c. Protein Purification:

- The purification protocol will depend on the affinity tag used. For a His-tagged protein, Ni-NTA affinity chromatography is used as described above. For a GST-tagged protein, glutathione-agarose affinity chromatography is employed.

In Vitro Assay for Flavonoid O-Methyltransferase Activity

This assay is used to determine the activity and substrate specificity of the purified OMT.

a. Reaction Mixture:

- A typical reaction mixture (50 µL) contains:

- 100 mM Tris-HCl buffer (pH 7.5)

- 1 mM dithiothreitol (DTT)

- 100 µM 6-hydroxyluteolin (or other flavonoid substrate) dissolved in DMSO

- 200 µM S-adenosyl-L-methionine (SAM)

- 1-2 µg of purified OMT enzyme

b. Reaction Conditions:

- The reaction is initiated by the addition of the enzyme.

- The mixture is incubated at 30°C for 30-60 minutes.

- The reaction is stopped by the addition of an equal volume of methanol containing 1% HCl.

c. Product Analysis:

- The reaction mixture is analyzed by HPLC as described for the F6H assay.

- The methylated products (6-O-methyl-luteolin, 7-O-methyl-6-hydroxyluteolin, and this compound) are identified and quantified by comparison with authentic standards or by LC-MS.

Visualizations

Biosynthetic Pathway of this compound

Caption: Putative biosynthetic pathways of this compound from luteolin.

Experimental Workflow for Enzyme Characterization

Caption: General workflow for the characterization of biosynthetic enzymes.

Conclusion

The biosynthesis of the pharmacologically important flavone, this compound, is a multi-step process involving core flavonoid biosynthetic enzymes as well as subsequent hydroxylation and O-methylation reactions. While a complete and definitive pathway remains to be elucidated in a single organism, this guide provides a robust putative pathway based on current scientific knowledge. The detailed experimental protocols and compiled quantitative data offer a valuable resource for researchers aiming to further investigate and engineer the biosynthesis of this promising natural product. Future work should focus on the identification and characterization of the specific flavone 6-hydroxylase and O-methyltransferases responsible for this compound formation in plants known to produce this compound. Such studies will pave the way for the sustainable production of this compound and the generation of novel, high-value flavonoid derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. The Roles of a Flavone-6-Hydroxylase and 7-O-Demethylation in the Flavone Biosynthetic Network of Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular cloning and characterization of a flavonoid-O-methyltransferase with broad substrate specificity and regioselectivity from Citrus depressa - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Cirsiliol's Mechanism of Action in Inflammatory Bowel Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract with a complex and multifactorial pathogenesis. Current therapeutic strategies often have limitations, prompting the exploration of novel treatment modalities. Cirsiliol, a naturally occurring flavonoid, has emerged as a promising candidate due to its potent anti-inflammatory, antioxidant, and intestinal barrier-enhancing properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's therapeutic effects in preclinical models of IBD. It details the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT). This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the signaling cascades involved in this compound's mechanism of action.

Introduction

Inflammatory Bowel Disease (IBD) is characterized by chronic and relapsing inflammation of the gut, leading to symptoms such as abdominal pain, diarrhea, and weight loss.[1] The pathogenesis of IBD involves a dysregulated immune response, impaired intestinal barrier function, and alterations in the gut microbiota.[1] Natural flavonoids are being investigated as potential therapeutic agents for IBD due to their favorable safety profiles and diverse biological activities.[1][2] this compound, a flavone compound, has demonstrated significant protective effects in experimental models of colitis.[1][2] This guide synthesizes the current understanding of how this compound mitigates intestinal inflammation, focusing on its molecular targets and mechanisms of action.

Therapeutic Effects of this compound in Experimental Colitis

In preclinical studies utilizing a 2,4-Dinitrobenzenesulfonic acid (DNBS)-induced colitis mouse model, this compound administration has been shown to significantly ameliorate disease severity.[1][2] Treatment with this compound leads to a reduction in weight loss, an increase in colon length, and a decrease in the Disease Activity Index (DAI).[1][2] Histological analysis of colon tissue from this compound-treated mice reveals reduced inflammatory cell infiltration and preservation of the mucosal architecture.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo and in vitro studies on the effects of this compound.

Table 1: In Vivo Efficacy of this compound in DNBS-Induced Colitis in Mice [1][2]

| Parameter | Control Group | DNBS Group | This compound (10 mg/kg) | This compound (30 mg/kg) |

| Body Weight Change (%) | Increase | Significant Decrease | Attenuated Decrease | Attenuated Decrease |

| Colon Length (cm) | Normal | Significantly Shortened | Significantly Increased | Significantly Increased |

| Disease Activity Index (DAI) | 0 | Significantly Increased | Significantly Decreased | Significantly Decreased |

| Myeloperoxidase (MPO) Activity | Baseline | Significantly Increased | Significantly Decreased | Significantly Decreased |

Table 2: Effect of this compound on Pro-inflammatory Cytokines and Oxidative Stress Markers in Colon Tissue [1][2]

| Marker | DNBS Group | This compound (10 mg/kg) | This compound (30 mg/kg) |

| TNF-α (pg/mg protein) | Markedly Elevated | Significantly Suppressed | Significantly Suppressed |

| IL-6 (pg/mg protein) | Markedly Elevated | Significantly Suppressed | Significantly Suppressed |

| IL-1β (pg/mg protein) | Markedly Elevated | Significantly Suppressed | Significantly Suppressed |

| GSH (nmol/mg protein) | Decreased | Increased | Increased |

| MDA (nmol/mg protein) | Increased | Decreased | Decreased |

Table 3: In Vitro Effects of this compound on Inflamed Intestinal Epithelial Cells (IEC-6) [1]

| Parameter | LPS/IFN-γ Stimulated | This compound (10 µM) | This compound (50 µM) |

| Cell Viability (%) | Decreased | Increased | Increased |

| Apoptosis Rate (%) | Increased | Decreased | Decreased |

| Cell Migration (%) | Impaired | Enhanced | Enhanced |

Core Mechanisms of Action

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways that are aberrantly activated in IBD.

Inhibition of NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes. In the context of IBD, these pathways are hyperactivated. This compound has been shown to inhibit the activation of both NF-κB and MAPK pathways in colonic tissues of mice with DNBS-induced colitis and in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) stimulated rat intestinal epithelial cells (IEC-6).[1][2][3]

Mechanistically, this compound treatment leads to a decrease in the phosphorylation of key proteins in these pathways, including IκBα, p65, and IKKα/β in the NF-κB pathway, and p38, ERK, and JNK in the MAPK pathway.[1][3] This inhibition results in the downstream suppression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][2]

Caption: this compound inhibits NF-κB and MAPK signaling pathways.

Modulation of the JAK/STAT Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is another critical signaling cascade in IBD pathogenesis, particularly in response to cytokines like IFN-γ. Research on Cirsilineol, a synonym for this compound, has shown that it can ameliorate experimental colitis by selectively inhibiting IFN-γ signaling in colonic lamina propria CD4+ T cells.[4] This effect is mediated through the downregulation of STAT1 activation and T-bet expression.[4] Furthermore, this compound was found to down-regulate the activation of JAK2, a key kinase for IFN-γ/STAT1 signaling.[4] This leads to a reduction in the proliferation and activation of T cells.[4]

Caption: this compound modulates the JAK/STAT signaling pathway.

Restoration of Intestinal Barrier Integrity

A compromised intestinal barrier is a hallmark of IBD, leading to increased permeability and translocation of luminal antigens. This compound has been shown to restore intestinal barrier function by upregulating the expression of tight junction proteins, including Claudin-1, Occludin, and E-cadherin.[1][2] This effect contributes to reducing the influx of inflammatory stimuli from the gut lumen into the mucosa.

Antioxidant and Anti-apoptotic Effects

Oxidative stress plays a significant role in the pathology of IBD. This compound exhibits antioxidant properties by increasing the levels of glutathione (GSH), a major intracellular antioxidant, and decreasing the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[1][2] Additionally, this compound reduces apoptosis in intestinal epithelial cells, further contributing to the maintenance of barrier integrity.[1][2]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound in IBD.

In Vivo Model: DNBS-Induced Colitis

-

Animal Model: Male BALB/c mice are typically used.

-

Induction of Colitis: Colitis is induced by a single intrarectal administration of DNBS (e.g., 150 mg/kg) dissolved in 50% ethanol. The control group receives 50% ethanol alone.

-

This compound Treatment: this compound (e.g., 10 or 30 mg/kg) is administered orally or intraperitoneally daily for a specified period (e.g., 7 days) starting after DNBS administration.

-

Assessment of Colitis Severity:

-

Disease Activity Index (DAI): Calculated based on body weight loss, stool consistency, and rectal bleeding.

-

Colon Length: Measured as an indicator of inflammation.

-

Histological Analysis: Colon tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess mucosal damage and inflammatory cell infiltration.

-

Myeloperoxidase (MPO) Assay: MPO activity in colon tissue is measured as a marker of neutrophil infiltration.

-

-

Molecular Analysis:

-

ELISA: Levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in colon tissue homogenates are quantified.

-

Western Blot: Expression and phosphorylation of key proteins in the NF-κB and MAPK pathways (p-IκBα, p-p65, p-p38, p-ERK, p-JNK) and tight junction proteins (Claudin-1, Occludin, E-cadherin) are analyzed.

-

Oxidative Stress Assays: Levels of GSH and MDA in colon tissue are measured using commercially available kits.

-

Caption: In vivo experimental workflow for assessing this compound's efficacy.

In Vitro Model: Inflamed Intestinal Epithelial Cells

-

Cell Line: Rat intestinal epithelial cells (IEC-6) are commonly used.

-

Induction of Inflammation: Cells are stimulated with a combination of Lipopolysaccharide (LPS) (e.g., 10 µg/mL) and Interferon-gamma (IFN-γ) (e.g., 10 U/mL) to mimic an inflammatory environment.

-

This compound Treatment: Cells are pre-treated with different concentrations of this compound (e.g., 10 µM, 50 µM) before the addition of LPS/IFN-γ.

-

Assessments:

-

Cell Viability Assay: MTT or similar assays are used to determine the effect of this compound on cell viability.

-

Apoptosis Assay: Flow cytometry analysis of Annexin V/Propidium Iodide stained cells is performed to quantify apoptosis.

-

Cell Migration Assay: A wound-healing assay is used to assess the effect of this compound on epithelial cell migration and repair.

-

Western Blot Analysis: Expression and phosphorylation of proteins in the NF-κB and MAPK pathways are analyzed.

-

Future Directions and Conclusion

The existing preclinical data strongly support the therapeutic potential of this compound for IBD. Its multifaceted mechanism of action, targeting key inflammatory pathways, restoring intestinal barrier function, and combating oxidative stress, makes it an attractive candidate for further development.

Future research should focus on:

-

Investigating the impact of this compound on the NLRP3 inflammasome, another important inflammatory platform in IBD.

-

Elucidating the effects of this compound on the composition and function of the gut microbiota.

-

Conducting pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.

-

Ultimately, well-designed clinical trials are necessary to translate these promising preclinical findings into a novel therapy for patients with IBD.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound alleviates experimental inflammatory bowel disease via restoration of intestinal barrier integrity and inhibition of NF-κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Cirsiliol as a Potential Inhibitor of ATP Synthase: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cirsiliol, a naturally occurring flavone, has emerged as a significant subject of interest within the scientific community due to its potential as an inhibitor of F1Fo-ATP synthase, a crucial enzyme in cellular energy metabolism. This technical guide provides an in-depth analysis of the current research on this compound's inhibitory action on ATP synthase. It summarizes key quantitative data, details experimental methodologies, and visualizes the proposed mechanisms and affected signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering insights into the therapeutic potential of this compound.

Introduction

ATP synthase, the final enzyme of the oxidative phosphorylation pathway, is responsible for the majority of ATP production in aerobic organisms. Its inhibition can have profound effects on cellular metabolism and is a target for various therapeutic interventions. This compound (3',4',5-trihydroxy-6,7-dimethoxyflavone) is a flavonoid that has been identified as a potential inhibitor of this vital enzyme.[1][2] Studies have demonstrated its ability to bind to the F1 moiety of ATP synthase, leading to a dose-dependent inhibition of ATP synthesis.[1][3] This inhibitory action has been observed in both prokaryotic and eukaryotic systems, suggesting a conserved mechanism of action.[1][2] Beyond its direct impact on energy production, this compound's interaction with ATP synthase may also influence downstream signaling pathways implicated in various pathologies, including cancer.[1][4] This whitepaper will delve into the technical details of this compound's role as an ATP synthase inhibitor, providing a foundation for further research and development.

Quantitative Data on ATP Synthase Inhibition by this compound

The inhibitory effect of this compound on ATP synthase has been quantified in different biological systems. The following tables summarize the available data on the percentage of ATP synthesis inhibition at various concentrations of this compound.

Table 1: Inhibition of ATP Synthesis in Methicillin-Resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE) by this compound [2]

| Concentration of this compound | Percentage Inhibition in MRSA_A | Percentage Inhibition in MRSE_178 |

| 25 µM | ~25% | ~40% |

| 100 µM | ~50% | ~70% |

Table 2: Dose-Dependent Inhibition of ATP Synthesis in Bovine Retinal Rod Outer Segments (OS) by this compound [1][3]

| Concentration of this compound | Approximate Percentage Inhibition |

| 10 µM | Significant inhibition (p < 0.005) |

| 25 µM | Further significant inhibition (p < 0.0001) |

| 50 µM | Maximum inhibition observed |

Note: While dose-dependent inhibition is clearly demonstrated, specific IC50 values for this compound's inhibition of ATP synthase are not yet prominently reported in the reviewed literature.

Mechanism of Action

In silico molecular docking studies have provided insights into the binding mechanism of this compound to ATP synthase. These studies suggest that this compound binds to the F1 moiety of the enzyme, a mechanism shared with other polyphenols like resveratrol and quercetin.[1][3] The binding of this compound to the F1 subunit is believed to inhibit the rotational catalysis of the enzyme, thereby blocking the synthesis of ATP.[1][2]

Proposed mechanism of this compound's inhibition of ATP synthase.

Experimental Protocols

The primary method cited for quantifying this compound's inhibitory effect on ATP synthase is the luminometry-based ATP synthesis assay.

ATP Synthesis Inhibition Assay in Bacterial Cells (MRSA and MRSE)[2]

A general protocol for this assay involves the following steps:

-

Bacterial Cell Culture and Permeabilization:

-

Cultures of MRSA and MRSE are grown to a specific optical density.

-

The bacterial cells are harvested, washed, and then permeabilized to allow for the entry of substrates.

-

-

Incubation with this compound:

-

Permeabilized cells are incubated with varying concentrations of this compound (e.g., 25 µM and 100 µM). A control group without this compound is also included.

-

-

Initiation of ATP Synthesis:

-

The ATP synthesis reaction is initiated by the addition of substrates such as ADP and a respiratory substrate (e.g., succinate).

-

-

Luminometry Measurement:

-

The amount of ATP produced is quantified using a luciferin/luciferase-based assay.

-

The luminescence, which is proportional to the ATP concentration, is measured using a luminometer.

-

-

Data Analysis:

-

The percentage of inhibition is calculated by comparing the ATP synthesis in the this compound-treated samples to the control samples.

-

Experimental workflow for ATP synthase inhibition assay.

Downstream Signaling Pathways

Emerging evidence suggests that this compound's effects extend beyond direct ATP synthase inhibition, potentially impacting key cellular signaling pathways. While the direct mechanistic link between ATP synthase inhibition and the modulation of these pathways by this compound requires further investigation, current research points to a correlation.

PI3K/Akt Signaling Pathway

This compound has been shown to suppress the phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt) signaling pathway in malignant melanoma cells.[1] This pathway is crucial for cell proliferation, survival, and metastasis. The inhibition of this pathway by this compound may be a downstream consequence of altered cellular energy status due to ATP synthase inhibition.

STAT3 Signaling Pathway

Studies have also indicated that this compound can target the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] this compound has been found to directly bind to tyrosine kinase 2 (TYK2), an upstream activator of STAT3, thereby suppressing its signaling.[1] Additionally, this compound has been shown to regulate mitophagy in colon cancer cells via STAT3 signaling.[2] The interplay between ATP synthase inhibition and the STAT3 pathway modulation by this compound is an area of active research.

Hypothesized relationship between this compound, ATP synthase, and signaling pathways.

Conclusion and Future Directions

This compound demonstrates significant potential as an inhibitor of ATP synthase, with documented dose-dependent effects in both bacterial and mammalian systems. The proposed mechanism involves the binding of this compound to the F1 moiety of the enzyme, leading to the disruption of its catalytic activity. While the direct consequences of this inhibition on cellular energy levels are clear, the broader implications for downstream signaling pathways such as PI3K/Akt and STAT3 are still being elucidated.

Future research should focus on several key areas:

-

Determination of IC50 values: Establishing precise IC50 values for this compound's inhibition of ATP synthase in various cell types and organisms is crucial for its development as a therapeutic agent.

-

Elucidation of Signaling Pathway Links: Further studies are needed to clarify the direct mechanistic links between this compound-induced ATP synthase inhibition and the modulation of the PI3K/Akt and STAT3 pathways.

-

In Vivo Efficacy and Safety: Comprehensive in vivo studies are required to evaluate the therapeutic efficacy and safety profile of this compound as an ATP synthase inhibitor for various diseases, including cancer and bacterial infections.

This technical guide provides a solid foundation for understanding the current state of research on this compound as an ATP synthase inhibitor. The continued exploration of this promising natural compound is warranted and holds the potential for the development of novel therapeutic strategies.

References

- 1. The Flavone this compound from Salvia x jamensis Binds the F1 Moiety of ATP Synthase, Modulating Free Radical Production [mdpi.com]

- 2. This compound and Quercetin Inhibit ATP Synthesis and Decrease the Energy Balance in Methicillin-Resistant Staphylococcus aureus (MRSA) and Methicillin-Resistant Staphylococcus epidermidis (MRSE) Strains Isolated from Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Flavone this compound from Salvia x jamensis Binds the F1 Moiety of ATP Synthase, Modulating Free Radical Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound induces autophagy and mitochondrial apoptosis through the AKT/FOXO1 axis and influences methotrexate resistance in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Analysis of Cirsiliol's Molecular Docking with Key Protein Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico molecular docking studies of Cirsiliol, a naturally occurring flavone, with various protein targets implicated in significant signaling pathways. This compound has garnered attention in the scientific community for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. Understanding its molecular interactions through computational methods is a critical step in elucidating its mechanism of action and advancing its potential in drug discovery and development.

This document summarizes quantitative data from various studies, outlines detailed experimental protocols for molecular docking, and visualizes key signaling pathways and workflows to offer a comprehensive resource for professionals in the field.

Quantitative Data Summary

The following tables consolidate the quantitative data from in silico molecular docking studies of this compound with several key protein targets. This information is crucial for comparing the binding affinities and potential inhibitory activities of this compound against different proteins.

Table 1: Molecular Docking Parameters of this compound with Target Proteins

| Target Protein | PDB ID(s) | Docking Software/Method | Key Parameters | Reference(s) |

| ATP Synthase (F1 moiety) | 2JJ2, 2JIZ | Autodock 4, FRED | Grid Box: 126x126x126 points, centered on the quercetin binding site (X: -7.005, Y: 25.913, Z: 9.847) with 0.375 Å spacing. Algorithm: Lamarckian Genetic Algorithm. | [1][2] |

| Tyrosine Kinase 2 (TYK2) | Not specified | Schrödinger Suite (Glide) | Mode: Extra Precision (XP). Protein prepared using Protein Preparation Wizard (pH 7.0, water molecules removed). | [3] |

| Signal Transducer and Activator of Transcription 3 (STAT3) | 1BG1 | Not specified | This compound binds to the SH2 domain of STAT3. | [1][4] |

| Phosphoinositide 3-kinase (PI3K) | 1E90 | Arguslab 4.0.1 (GAdock) | Geometric optimization of ligand structure performed with Hyperchem 7.5. | [5] |

| AKT1 (Protein Kinase B) | 4EKL | AutoDock | Not specified | |

| NF-κB (p50/p65 heterodimer) | 1VKX | AutoDock Tools 1.5.7, AutoDock Vina v1.2.3 | Grid Box: 60x60x60 Å, centered at X: -28.059, Y: 9.486, Z: 61.528. | [6] |

| Mitogen-activated protein kinase 3 (MAPK3/ERK1) | Not specified | AutoDock 4.0 | Semiflexible docking. | [7] |

Table 2: Binding Affinity and Inhibition Constants of this compound

| Target Protein | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) | Other Quantitative Data | Reference(s) |

| ATP Synthase (F1 moiety) | -8.55 (Conformation 1), -8.01 (Conformation 7) | 1.01 µM (Conformation 1), 2.59 µM (Conformation 7) | - | [8] |

| Tyrosine Kinase 2 (TYK2) | Not specified | Equilibrium Dissociation Constant (KD) ≈ 0.8 µM | - | [1] |

| PI3K | -10.855 (for a robustaflavone derivative, as a proxy) | Not specified | - | [5] |

| MAPK3/ERK1 | -16.65 (for Kaempferol 3-rutinoside-4′-glucoside, as a proxy) | 731.68 fM (for Kaempferol 3-rutinoside-4′-glucoside, as a proxy) | - | [7] |

Experimental Protocols

This section provides a detailed methodology for performing molecular docking studies with this compound, using AutoDock as a representative software. This protocol is a composite based on best practices and information gathered from the cited literature.

Ligand and Protein Preparation

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a database such as PubChem (CID: 169999) in SDF format.

-

Convert the SDF file to PDB format using a tool like Open Babel.

-

Load the PDB file into AutoDockTools (ADT).

-

Detect the aromatic carbons and set the torsional degrees of freedom.

-

Save the prepared ligand in PDBQT format, which includes partial charges and atom types.

-

-

Protein Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein using ADT:

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens.

-

Compute Gasteiger charges.

-

Merge non-polar hydrogens.

-

-

Save the prepared protein in PDBQT format.

-

Grid Box Generation

-

Define the binding site on the target protein. This can be done by identifying the active site from the literature or by using the coordinates of a co-crystallized ligand.

-

In ADT, use the Grid Box option to define the dimensions and center of the grid. The grid should be large enough to encompass the entire binding site and allow for the ligand to move freely. For example, for ATP synthase, a grid box of 126x126x126 points with a spacing of 0.375 Å was used.[1][2]

Molecular Docking Simulation

-

Use AutoDock Vina or AutoDock 4 to perform the docking simulation.

-

Set the docking parameters, including the search algorithm (e.g., Lamarckian Genetic Algorithm for AutoDock 4) and the number of runs.

-

The exhaustiveness of the search can be adjusted to balance computational cost and accuracy.

-

The output will be a set of docked conformations (poses) of the ligand in the protein's binding site, ranked by their binding energy.

Analysis of Results

-

Visualize the docked poses using software like PyMOL or Discovery Studio Visualizer.

-

Analyze the interactions between this compound and the amino acid residues of the target protein, such as hydrogen bonds and hydrophobic interactions.

-

The binding energy of the best-ranked pose provides an estimate of the binding affinity. The inhibition constant (Ki) can be calculated from the binding energy.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways modulated by this compound and a typical workflow for in silico molecular docking studies.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and survival.

Experimental Workflow for In Silico Molecular Docking

The following diagram outlines the typical workflow for conducting in silico molecular docking studies.

Conclusion

The in silico molecular docking studies of this compound have provided valuable insights into its potential mechanisms of action. By binding to key proteins such as ATP synthase, TYK2, and components of the PI3K/Akt, MAPK, and NF-κB signaling pathways, this compound demonstrates a multi-targeted pharmacological profile. The quantitative data and detailed protocols presented in this guide serve as a foundation for further research and development. Future studies, including molecular dynamics simulations and in vitro/in vivo validation, are essential to confirm these computational findings and to fully realize the therapeutic potential of this compound. This technical guide aims to facilitate such endeavors by providing a clear and comprehensive overview of the current state of in silico research on this compound.

References

- 1. This compound regulates mitophagy in colon cancer cells via STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Flavone this compound from Salvia x jamensis Binds the F1 Moiety of ATP Synthase, Modulating Free Radical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. jppres.com [jppres.com]

- 7. Flavonoids as Strong Inhibitors of MAPK3: A Computational Drug Discovery Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound alleviates experimental inflammatory bowel disease via restoration of intestinal barrier integrity and inhibition of NF-κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

Cirsiliol's Role in Modulating NF-κB and MAPK Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cirsiliol, a naturally occurring flavonoid, has demonstrated significant potential as a modulator of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its anti-inflammatory effects. It summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows to support further research and drug development efforts in the field of inflammation and related diseases.

Introduction

Chronic inflammation is a hallmark of numerous diseases, including inflammatory bowel disease (IBD), cancer, and neurodegenerative disorders. The NF-κB and MAPK signaling pathways are central regulators of the inflammatory response, controlling the expression of a vast array of pro-inflammatory genes such as cytokines, chemokines, and adhesion molecules.[1][2][3] Consequently, molecules that can effectively and safely modulate these pathways are of high interest for therapeutic development. This compound, a flavone found in various plants, has emerged as a promising candidate due to its demonstrated anti-inflammatory, antioxidant, and anti-proliferative properties.[4][5] This document serves as a comprehensive resource on the current understanding of this compound's interaction with the NF-κB and MAPK pathways.

This compound's Modulatory Effects on the NF-κB Signaling Pathway

The NF-κB pathway is a critical mediator of inflammatory and immune responses.[6] In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated.[7] IKK then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes.[6][8]

This compound has been shown to effectively inhibit this cascade.[1] Studies have demonstrated that this compound treatment suppresses the phosphorylation of key components of the NF-κB pathway, including IKKα/β, IκBα, and the p65 subunit of NF-κB, in various cell models.[1][9] This inhibition prevents the degradation of IκBα and subsequently blocks the nuclear translocation and transcriptional activity of NF-κB.[10] As a result, the expression of NF-κB-dependent pro-inflammatory mediators, such as TNF-α, IL-6, and IL-1β, is significantly reduced.[1][11]

Visualization of this compound's Action on the NF-κB Pathway

References

- 1. This compound alleviates experimental inflammatory bowel disease via restoration of intestinal barrier integrity and inhibition of NF-κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - CN [thermofisher.cn]

- 3. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Protective Effects of Cirsilineol against Lipopolysaccharide-Induced Inflammation; Insights into HO-1, COX-2, and iNOS Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Inhibition of IκB Kinase and IκB Phosphorylation by 15-Deoxy-Δ12,14-Prostaglandin J2 in Activated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. This compound alleviates experimental inflammatory bowel disease via restoration of intestinal barrier integrity and inhibition of NF-κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Flavonoid Cirsiliol: A Comprehensive Technical Guide on its Discovery in Medicinal Plants, Ethnobotanical Significance, and Molecular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cirsiliol, a flavone characterized by its 5,3',4'-trihydroxy-6,7-dimethoxyflavone structure, is a plant-derived metabolite of significant interest in the fields of ethnopharmacology and drug discovery. This technical guide provides a detailed overview of the discovery of this compound in a variety of medicinal plants, its traditional ethnobotanical applications, and the molecular pathways through which it exerts its biological effects. Quantitative data on its prevalence and bioactivity are presented in structured tables for comparative analysis. Furthermore, this guide furnishes detailed experimental protocols for the extraction, quantification, and functional analysis of this compound, alongside visualizations of its key signaling pathways to facilitate a deeper understanding of its mechanism of action.

Discovery of this compound in Medicinal Flora

This compound has been identified in a diverse range of plant species, many of which have a long history of use in traditional medicine. Its discovery has often been the result of phytochemical investigations into the bioactive constituents of these plants. High-performance liquid chromatography (HPLC), mass spectrometry (MS), and other advanced chromatographic techniques have been instrumental in the isolation and identification of this compound.[1]

Table 1: Medicinal Plants Containing this compound

| Plant Species | Family | Plant Part(s) Containing this compound | Reference(s) |

| Salvia officinalis (Sage) | Lamiaceae | Leaves | [2] |

| Artemisia campestris | Asteraceae | Aerial parts | [1] |

| Artemisia scoparia | Asteraceae | Aerial parts | [1] |

| Artemisia herba-alba | Asteraceae | Aerial parts | [3] |

| Centaurea jacea (Brown Knapweed) | Asteraceae | Aerial parts | [1] |

| Centaurea phyllocephala | Asteraceae | Not specified | [1] |

| Crossostephium chinense | Asteraceae | Not specified | [1] |

| Dracocephalum tanguticum | Lamiaceae | Not specified | [1] |

| Eupatorium lindleyanum | Asteraceae | Not specified | [1] |

| Hyptis pectinata | Lamiaceae | Not specified | [1] |

| Iris germanica | Iridaceae | Not specified | [1] |

Ethnobotanical Applications of this compound-Containing Plants

The medicinal plants that produce this compound have been traditionally used across various cultures to treat a wide array of ailments. The ethnobotanical uses of these plants often correlate with the known pharmacological activities of this compound, particularly its anti-inflammatory and antioxidant properties.

-

Salvia officinalis (Sage): Traditionally, sage has been used to treat inflammatory conditions, digestive issues, and infections.[2] Its application in gargles for sore throats and infusions for gastrointestinal discomfort is well-documented.

-

Artemisia Species: Various species of Artemisia are staples in traditional medicine for treating gastrointestinal disorders, parasitic infections, and inflammatory diseases.[3]

-

Centaurea jacea (Brown Knapweed): In traditional European medicine, brown knapweed has been used as a diuretic, a tonic for digestive complaints, and for the treatment of fevers.[4]

Quantitative Analysis of this compound

The concentration of this compound can vary significantly between plant species, the part of the plant used, and the geographical location of cultivation. Quantitative analysis is crucial for the standardization of herbal extracts and for understanding the dose-dependent effects of this compound.

Table 2: Quantitative Data of this compound and its Biological Effects

| Plant/Assay | This compound Concentration/Dose | Measured Effect | Reference(s) |

| Salvia officinalis leaves (July harvest) | 1.4270 g% rosmarinic acid (as a major phenolic) | Highest content of total polyphenols | [2] |

| Artemisia herba-alba (November harvest) | 8.3 mg/g DMW (total flavonoids) | Highest flavonoid content | [3] |

| In vitro anti-inflammatory assay (LPS-stimulated macrophages) | 10 µM and 50 µM | Significant reduction of pro-inflammatory cytokines | |

| In vivo colitis model (mice) | 10 mg/kg and 30 mg/kg | Alleviation of colitis symptoms |

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of this compound from dried plant material, which can be adapted based on the specific plant matrix.

-

Sample Preparation: Air-dry the plant material (e.g., leaves, aerial parts) at room temperature and grind it into a fine powder.

-

Maceration: Suspend the powdered plant material in 95% ethanol at a 1:10 (w/v) ratio.

-

Extraction: Agitate the mixture at room temperature for 24-48 hours.

-

Filtration: Filter the extract through Whatman No. 1 filter paper to separate the solid residue from the liquid extract.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

-

Storage: Store the crude extract at -20°C until further analysis.

High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This protocol provides a general framework for the quantitative analysis of this compound in plant extracts.

-

Standard Preparation: Prepare a stock solution of this compound standard in HPLC-grade methanol. Generate a series of standard solutions of known concentrations by serial dilution.

-

Sample Preparation: Dissolve a known amount of the crude plant extract in methanol, filter through a 0.45 µm syringe filter, and dilute to an appropriate concentration for analysis.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and 0.2% formic acid in water (B). A typical gradient could be: 0-10 min, 50% A; 10-30 min, 50-80% A; 30-40 min, 80-50% A.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve.[5][6]

Western Blot Analysis of PI3K/AKT and MAPK Signaling Pathways

This protocol outlines the steps to investigate the effect of this compound on key proteins in the PI3K/AKT and MAPK signaling pathways.

-

Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages, cancer cell lines) and treat them with varying concentrations of this compound for a specified duration.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, AKT, ERK, JNK, and p38 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.[7][8][9]

NF-κB Luciferase Reporter Gene Assay

This assay is used to determine the effect of this compound on the transcriptional activity of NF-κB.

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Cell Treatment: After 24 hours of transfection, treat the cells with an NF-κB activator (e.g., TNF-α or LPS) in the presence or absence of this compound for a defined period.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.[10][11][12][13][14]

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer.

Inhibition of the NF-κB Pathway

This compound can inhibit the activation of the NF-κB pathway, a central regulator of inflammation. It can prevent the phosphorylation and subsequent degradation of IκBα, which in turn sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Caption: this compound inhibits the NF-κB signaling pathway.

Modulation of the MAPK Pathway

This compound can also affect the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular stress responses, proliferation, and apoptosis. It can inhibit the phosphorylation of key MAPK proteins such as ERK, JNK, and p38.

Caption: this compound modulates the MAPK signaling pathway.

Inhibition of the PI3K/AKT Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is critical for cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway, which contributes to its pro-apoptotic and anti-cancer effects.

Caption: this compound inhibits the PI3K/AKT signaling pathway.

Conclusion

This compound is a promising natural compound with a rich history of ethnobotanical relevance and a growing body of scientific evidence supporting its therapeutic potential. Its presence in various medicinal plants underscores the importance of traditional knowledge in modern drug discovery. The elucidation of its mechanisms of action, particularly its ability to modulate key signaling pathways such as NF-κB, MAPK, and PI3K/AKT, provides a solid foundation for its further development as a therapeutic agent for inflammatory diseases and cancer. The standardized protocols and quantitative data presented in this guide are intended to support and accelerate future research in this exciting area.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medicinal herbs: BROWN KNAPWEED - Centaurea jacea [naturalmedicinalherbs.net]

- 5. HPLC analysis of 16 compounds from Artemisia ordosica - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 11. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. resources.amsbio.com [resources.amsbio.com]

An In-depth Technical Guide on the Chemical Synthesis and Derivatization of Cirsiliol for Structure-Activity Relationship Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cirsiliol (5,3',4'-trihydroxy-6,7-dimethoxyflavone) is a naturally occurring flavone that has garnered significant interest in the scientific community for its diverse pharmacological activities. Found in various medicinal plants, this compound has demonstrated anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties.[1] These biological effects are largely attributed to its ability to modulate key cellular signaling pathways, including the PI3K/Akt and JAK/STAT pathways.[1][2][3] This technical guide provides a comprehensive overview of the chemical synthesis of this compound, strategies for its derivatization, and the resulting structure-activity relationships (SAR), with a focus on its 5-lipoxygenase inhibitory activity. Detailed experimental protocols and visual representations of key processes are included to facilitate further research and drug development efforts.

Chemical Synthesis of this compound

The chemical synthesis of this compound, a substituted flavone, can be achieved through various established methods for flavone synthesis, often requiring modification to accommodate the specific hydroxylation and methoxylation pattern of the target molecule. A common strategy involves the condensation of a substituted acetophenone with a substituted benzaldehyde, followed by cyclization to form the chromone ring.

A modified synthetic route for this compound has been developed utilizing key intermediates such as 2-Hydroxy-4,5,6-trimethoxyacetophenone and 3,4-benzyloxybenzoyl chloride.[4] This approach allows for the controlled introduction of the desired functional groups on the A and B rings of the flavone scaffold.

Experimental Protocol: Synthesis of this compound (Representative)

This protocol is a representative example based on common flavone synthesis strategies and the reported modified synthesis of this compound.

Step 1: Synthesis of 2-Hydroxy-4,5,6-trimethoxyacetophenone

-

Starting Material: 1,2,3,5-Tetramethoxybenzene.

-

Reaction: Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in an appropriate solvent (e.g., dichloromethane).

-

Work-up and Purification: The reaction mixture is quenched with dilute hydrochloric acid and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of 3,4-Dibenzyloxybenzoyl Chloride

-

Starting Material: 3,4-Dihydroxybenzoic acid.

-

Protection of Hydroxyl Groups: The hydroxyl groups are protected as benzyl ethers by reacting with benzyl chloride in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone).

-

Conversion to Acid Chloride: The resulting 3,4-dibenzyloxybenzoic acid is then converted to the corresponding acid chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride.

Step 3: Condensation and Cyclization to form the Flavone Core

-

Reaction: The 2-hydroxy-4,5,6-trimethoxyacetophenone from Step 1 is reacted with 3,4-dibenzyloxybenzoyl chloride from Step 2 in the presence of a base (e.g., pyridine) to form a chalcone intermediate.

-

Cyclization: The chalcone is then subjected to oxidative cyclization to form the flavone ring. This can be achieved using various reagents, such as iodine in dimethyl sulfoxide (DMSO).

Step 4: Deprotection to Yield this compound

-

Reaction: The benzyl protecting groups on the B ring are removed by catalytic hydrogenation (e.g., using palladium on carbon as a catalyst) under a hydrogen atmosphere.

-

Purification: The final product, this compound, is purified by recrystallization or column chromatography.

Characterization: The structure of the synthesized this compound should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Diagram of this compound Synthesis Workflow

Derivatization of this compound and Structure-Activity Relationship (SAR) Studies

The therapeutic potential of this compound can be further enhanced by chemical derivatization to improve its pharmacokinetic properties, target specificity, and biological activity. Structure-activity relationship (SAR) studies of these derivatives are crucial for understanding the chemical features responsible for their pharmacological effects and for guiding the design of more potent and selective drug candidates.

A key area of investigation for this compound derivatives is their inhibitory activity against 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes.[5] Derivatization of this compound by introducing alkyl groups of varying chain lengths at different positions on the A-ring has been shown to significantly impact its 5-LOX inhibitory potency.[4]

SAR of this compound Derivatives as 5-Lipoxygenase Inhibitors

Studies have shown that the modification of the A-ring of the this compound scaffold with alkyl groups can lead to a marked decrease in the IC50 values for 5-lipoxygenase inhibition.[4] The length of the alkyl chain and its position of attachment are critical determinants of the inhibitory activity.

| Derivative | Modification | 5-Lipoxygenase IC50 (nM) |

| This compound | - | >1000 |

| 5-Hexyloxy Derivative | C5-O-(CH2)5CH3 | ~10 |

| 6-Hexyloxy Derivative | C6-O-(CH2)5CH3 | ~10 |

Note: The IC50 values presented are approximate and intended to illustrate the trend observed in SAR studies. Actual values may vary based on experimental conditions.

The significant increase in potency observed with the introduction of a hexyloxy group at either the 5- or 6-position suggests that increased lipophilicity in this region of the molecule enhances its interaction with the active site of the 5-lipoxygenase enzyme.

Diagram of this compound Derivatization Strategy

Biological Activity and Signaling Pathways

This compound exerts its biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for the rational design of derivatives with targeted therapeutic actions.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism.[1] Aberrant activation of this pathway is a hallmark of many cancers. This compound has been shown to suppress the PI3K/Akt pathway, leading to the inhibition of cancer cell growth and the induction of apoptosis.[2][3] It achieves this by reducing the phosphorylation of Akt, a key downstream effector of PI3K.[3]